N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 618443-64-4
VCID: VC16129750
InChI: InChI=1S/C17H9Cl3F3N3O2/c18-8-3-10-15(13(20)4-8)24-7-26(16(10)28)6-14(27)25-9-1-2-12(19)11(5-9)17(21,22)23/h1-5,7H,6H2,(H,25,27)
SMILES:
Molecular Formula: C17H9Cl3F3N3O2
Molecular Weight: 450.6 g/mol

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.: 618443-64-4

Cat. No.: VC16129750

Molecular Formula: C17H9Cl3F3N3O2

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide - 618443-64-4

Specification

CAS No. 618443-64-4
Molecular Formula C17H9Cl3F3N3O2
Molecular Weight 450.6 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C17H9Cl3F3N3O2/c18-8-3-10-15(13(20)4-8)24-7-26(16(10)28)6-14(27)25-9-1-2-12(19)11(5-9)17(21,22)23/h1-5,7H,6H2,(H,25,27)
Standard InChI Key IJGCNFHWSHJLJL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide possesses a molecular formula of C17H9Cl3F3N3O2\text{C}_{17}\text{H}_9\text{Cl}_3\text{F}_3\text{N}_3\text{O}_2 and a molecular weight of 450.63 g/mol. The core structure integrates a quinazolin-4-one ring substituted with chlorine atoms at positions 6 and 8, coupled to an acetamide group at position 3. The acetamide’s phenyl ring is further functionalized with a chloro group at position 4 and a trifluoromethyl group at position 3, creating a sterically demanding and electron-deficient aromatic system.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number618443-64-4
Molecular FormulaC17H9Cl3F3N3O2\text{C}_{17}\text{H}_9\text{Cl}_3\text{F}_3\text{N}_3\text{O}_2
Molecular Weight450.63 g/mol
Structural FeaturesDichloro-oxoquinazoline, chloro-trifluoromethyl phenyl
Hazard ClassificationAcute toxicity, skin irritation

The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially influencing bioavailability and target binding. The dichloro substitution on the quinazoline ring may contribute to electronic effects that modulate interactions with biological targets such as enzymes or receptors.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves sequential reactions starting from 4-chloro-3-(trifluoromethyl)aniline and quinazoline precursors. A generalized approach includes:

  • Quinazoline Ring Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolin-4-one scaffold.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 8 using chlorinating agents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Acetamide Coupling: The quinazoline intermediate undergoes nucleophilic acyl substitution with 4-chloro-3-(trifluoromethyl)phenylacetic acid chloride to install the acetamide side chain.

Critical challenges include controlling regioselectivity during chlorination and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Purification typically employs column chromatography or recrystallization to achieve >95% purity.

Biological Activities and Mechanistic Insights

Enzyme Inhibition and Antiproliferative Effects

Quinazoline derivatives are renowned for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The dichloro-oxoquinazoline moiety in this compound may chelate ATP-binding sites, disrupting enzymatic activity critical for cell proliferation. Preliminary studies on analogous compounds demonstrate IC50_{50} values in the nanomolar range against cancer cell lines, though specific data for this derivative remain proprietary.

Hazard TypePrecautionary Actions
Acute ToxicityUse fume hoods; avoid inhalation
Skin IrritationWear nitrile gloves and lab coats
Environmental HazardDispose via certified waste protocols

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